molecular formula C20H29BrO5 B12105775 4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester

4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester

Cat. No.: B12105775
M. Wt: 429.3 g/mol
InChI Key: BJZCFUASEFSJSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester is a complex organic compound with a unique structure that includes acetyl, bromopropoxy, propylphenoxy, and butanoic acid ethyl ester groups. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactors and batch processing, with stringent control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[6-Acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester
  • 4-[6-Acetyl-3-(3-fluoropropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester
  • 4-[6-Acetyl-3-(3-iodopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester

Uniqueness

4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester is unique due to the presence of the bromopropoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C20H29BrO5

Molecular Weight

429.3 g/mol

IUPAC Name

ethyl 4-[6-acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoate

InChI

InChI=1S/C20H29BrO5/c1-4-8-17-18(25-14-7-12-21)11-10-16(15(3)22)20(17)26-13-6-9-19(23)24-5-2/h10-11H,4-9,12-14H2,1-3H3

InChI Key

BJZCFUASEFSJSW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1OCCCC(=O)OCC)C(=O)C)OCCCBr

Origin of Product

United States

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